molecular formula C14H13N5OS B2414717 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 1903278-78-3

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2414717
CAS No.: 1903278-78-3
M. Wt: 299.35
InChI Key: HDZRDDJRWSIYFN-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{_1{Synthesis and biological evaluation of Novel N-(3-(6-methyl-1,2,4 ...

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. This makes it a candidate for developing anticancer drugs.

Medicine: The compound's potential as an antitumor agent has been explored, with studies indicating its ability to inhibit tumor growth in various models. Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique structure and biological activity make it a valuable target for drug discovery and development.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar and has been studied for its antiviral and antimicrobial properties.

  • JNJ-38877605: Another triazolo[4,3-b]pyridazine derivative with potential anticancer activity.

Uniqueness: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This dual inhibition makes it a promising candidate for anticancer therapy.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(9-1-2-9)15-7-13-17-16-12-4-3-11(18-19(12)13)10-5-6-21-8-10/h3-6,8-9H,1-2,7H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZRDDJRWSIYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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